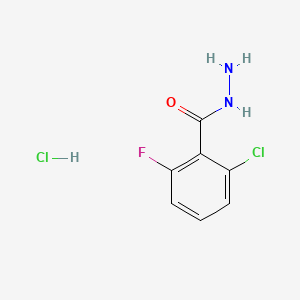![molecular formula C12H20ClN3O2S B13465532 tert-butylN-{4-[(4-chloro-1,3-thiazol-2-yl)amino]butyl}carbamate](/img/structure/B13465532.png)
tert-butylN-{4-[(4-chloro-1,3-thiazol-2-yl)amino]butyl}carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl N-{4-[(4-chloro-1,3-thiazol-2-yl)amino]butyl}carbamate: is a synthetic organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a thiazole ring, and a carbamate functional group. The thiazole ring, which contains both sulfur and nitrogen atoms, is a common structural motif in many biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{4-[(4-chloro-1,3-thiazol-2-yl)amino]butyl}carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable amine with a thioamide under acidic conditions.
Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Coupling with Butylamine: The thiazole derivative is then coupled with butylamine to form the intermediate compound.
Carbamate Formation: The final step involves the reaction of the intermediate with tert-butyl chloroformate to form the carbamate ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the chloro group, converting it to a corresponding amine.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
科学研究应用
Chemistry:
- Used as an intermediate in the synthesis of more complex molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a bioactive molecule in various biological assays.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, including antimicrobial and anticancer activities.
- Used as a scaffold for the design of new drugs.
Industry:
- Utilized in the production of agrochemicals and pharmaceuticals.
- Applied in the development of new materials with specific properties.
作用机制
The mechanism of action of tert-butyl N-{4-[(4-chloro-1,3-thiazol-2-yl)amino]butyl}carbamate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The chloro group can participate in electrophilic interactions, while the carbamate group can form hydrogen bonds with biological molecules. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
相似化合物的比较
- tert-Butyl N-(4-bromobutyl)carbamate
- tert-Butyl N-(4-aminobutyl)carbamate
- tert-Butyl N-(4-methylbutyl)carbamate
Comparison:
- Structural Differences: The presence of different substituents (chloro, bromo, amino, methyl) on the butyl chain.
- Chemical Reactivity: Variations in reactivity due to the nature of the substituents.
- Biological Activity: Differences in biological activity based on the substituents’ ability to interact with molecular targets.
Uniqueness: tert-Butyl N-{4-[(4-chloro-1,3-thiazol-2-yl)amino]butyl}carbamate is unique due to the combination of the thiazole ring and the chloro group, which imparts specific chemical and biological properties not found in other similar compounds.
属性
分子式 |
C12H20ClN3O2S |
|---|---|
分子量 |
305.83 g/mol |
IUPAC 名称 |
tert-butyl N-[4-[(4-chloro-1,3-thiazol-2-yl)amino]butyl]carbamate |
InChI |
InChI=1S/C12H20ClN3O2S/c1-12(2,3)18-11(17)15-7-5-4-6-14-10-16-9(13)8-19-10/h8H,4-7H2,1-3H3,(H,14,16)(H,15,17) |
InChI 键 |
LGILRQADYNYCRJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NCCCCNC1=NC(=CS1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Oxa-2-azaspiro[4.5]decane-7-carboxylic acid hydrochloride](/img/structure/B13465452.png)
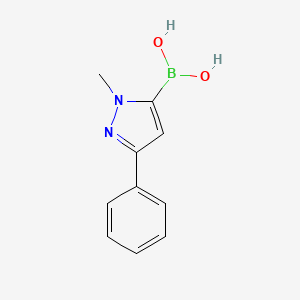
amine](/img/structure/B13465467.png)
![2,5-dioxopyrrolidin-1-yl N-[2-(pyridin-2-yl)ethyl]carbamate](/img/structure/B13465469.png)
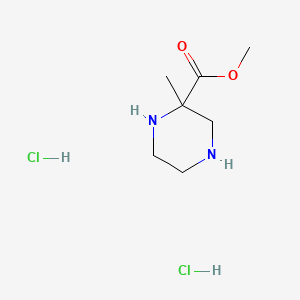
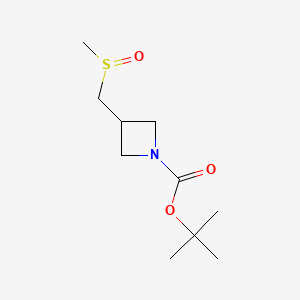
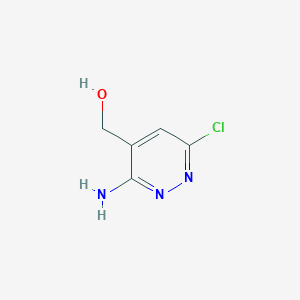
![4-{2-Azabicyclo[2.2.1]heptan-2-yl}-6-bromoquinolin-3-amine](/img/structure/B13465485.png)

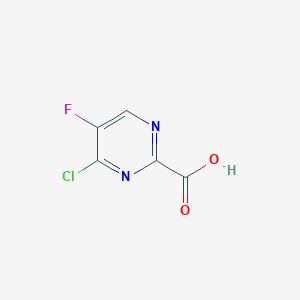
![2-chloro-N-[4-(trifluoromethyl)pyridin-2-yl]propanamide](/img/structure/B13465501.png)
![Tert-butyl 4-oxo-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B13465517.png)

